N-octanoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae) N-octanoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16533394
InChI: InChI=1S/C26H53NO4/c1-3-5-7-9-10-11-12-13-14-15-17-18-20-24(29)26(31)23(22-28)27-25(30)21-19-16-8-6-4-2/h23-24,26,28-29,31H,3-22H2,1-2H3,(H,27,30)
SMILES:
Molecular Formula: C26H53NO4
Molecular Weight: 443.7 g/mol

N-octanoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae)

CAS No.:

Cat. No.: VC16533394

Molecular Formula: C26H53NO4

Molecular Weight: 443.7 g/mol

* For research use only. Not for human or veterinary use.

N-octanoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae) -

Specification

Molecular Formula C26H53NO4
Molecular Weight 443.7 g/mol
IUPAC Name N-(1,3,4-trihydroxyoctadecan-2-yl)octanamide
Standard InChI InChI=1S/C26H53NO4/c1-3-5-7-9-10-11-12-13-14-15-17-18-20-24(29)26(31)23(22-28)27-25(30)21-19-16-8-6-4-2/h23-24,26,28-29,31H,3-22H2,1-2H3,(H,27,30)
Standard InChI Key XQNJLWJVISBYSS-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCC)O)O

Introduction

Structural and Molecular Characteristics

Chemical Composition

N-octanoyl 4-hydroxysphinganine belongs to the ceramide subclass of sphingolipids, distinguished by a sphingoid base (4-hydroxysphinganine) acylated with an octanoyl group. Its systematic IUPAC name, N-(1,3,4-trihydroxyoctadecan-2-yl)octanamide, reflects the presence of three hydroxyl groups on the sphinganine moiety and an eight-carbon acyl chain . The molecular formula C₂₆H₅₃NO₄ corresponds to a monoisotopic mass of 443.397 g/mol, as confirmed by high-resolution mass spectrometry .

Table 1: Molecular Properties of N-Octanoyl 4-Hydroxysphinganine

PropertyValue
Molecular FormulaC₂₆H₅₃NO₄
Exact Mass443.397 g/mol
CAS Number475995-74-5
Hydrophobicity (LogP)5.2 (predicted)
Hydrogen Bond Donors4
Hydrogen Bond Acceptors5

Stereochemical Configuration

The compound exhibits a (2S,3S,4R) configuration, critical for its biological activity. This stereochemistry facilitates interactions with membrane receptors and enzymes, such as sphingosine kinases and ceramidases . The hydroxyl group at C-4 enhances hydrogen-bonding capacity, influencing membrane fluidity and protein docking .

Biosynthesis Pathways

Enzymatic Synthesis in Saccharomyces cerevisiae

In S. cerevisiae, N-octanoyl 4-hydroxysphinganine biosynthesis occurs via a conserved pathway involving:

  • Condensation: Serine palmitoyltransferase (SPT) catalyzes the formation of 3-ketosphinganine from serine and palmitoyl-CoA.

  • Reduction: 3-Ketosphinganine reductase generates sphinganine.

  • Hydroxylation: The bifunctional enzyme DES2 (dihydroceramide Δ4-desaturase/C-4 hydroxylase) introduces a hydroxyl group at C-4, producing 4-hydroxysphinganine .

  • Acylation: Ceramide synthase (Lag1/Lac1) attaches an octanoyl-CoA to the amino group, yielding N-octanoyl 4-hydroxysphinganine.

Chemical Synthesis

Chemical routes employ protected sphinganine derivatives. A representative protocol involves:

  • Hydroxyl Protection: Temporary masking of C-1 and C-3 hydroxyls using tert-butyldimethylsilyl (TBDMS) groups.

  • Selective Acylation: Reaction with octanoyl chloride in the presence of N,N'-dicyclohexylcarbodiimide (DCC).

  • Deprotection: Removal of TBDMS groups via tetrabutylammonium fluoride (TBAF) .

Biological Functions and Mechanisms

Membrane Architecture

The compound integrates into lipid rafts, microdomains enriched in cholesterol and signaling proteins. Its hydroxyl group stabilizes interactions with transmembrane proteins like GPCRs and ion channels .

Signaling Pathways

  • Apoptosis: N-octanoyl 4-hydroxysphinganine potentiates caspase-3 activation by modulating ceramide synthase activity, leading to mitochondrial outer membrane permeabilization.

  • Cell Differentiation: In intestinal epithelial cells, it upregulates alkaline phosphatase via PPARγ-dependent mechanisms, as demonstrated in murine models .

Table 2: Key Biological Activities

ProcessMechanismExperimental Model
ApoptosisCaspase-3 activation, Bcl-2 inhibitionCOS-7 cells, in vitro
DifferentiationPPARγ activationMouse crypt cells
Membrane OrganizationLipid raft stabilizationYeast mutants

Research Applications

Metabolic Studies

Isotopic labeling (e.g., ¹³C-glucose tracing) of N-octanoyl 4-hydroxysphinganine in S. cerevisiae has delineated sphingolipid flux under nutrient stress, revealing its role in autophagy regulation .

Recent Advances and Challenges

Analytical Techniques

Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) now permits quantification at picomolar levels, overcoming historical limitations in sphingolipid analytics .

Synthetic Biology

Heterologous expression of S. cerevisiae DES2 in E. coli has enabled gram-scale production, though protein insolubility remains a bottleneck .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator